7-propyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Description
Properties
Molecular Formula |
C8H10N4O |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
7-propyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C8H10N4O/c1-2-3-6-4-7(13)11-8-9-5-10-12(6)8/h4-5H,2-3H2,1H3,(H,9,10,11,13) |
InChI Key |
OWDADGQMEQGWEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)NC2=NC=NN12 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-propyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl2) in supercritical carbon dioxide (200 bar) under solvent-free conditions . This method provides a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the use of microwave-mediated, catalyst-free synthesis methods has been explored to achieve high yields within a short reaction time .
Chemical Reactions Analysis
Types of Reactions
7-propyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with appropriate nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-propyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound exhibits antibacterial, antifungal, antiviral, antiparasitic, and anticancer activities. It is used in the development of new therapeutic agents for various diseases.
Agriculture: The compound has herbicidal and antifungal properties, making it useful in the development of agrochemicals.
Material Science:
Mechanism of Action
The mechanism of action of 7-propyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s interaction with other molecular targets, such as receptors and ion channels, contributes to its diverse biological activities.
Comparison with Similar Compounds
Structural and Functional Group Variations
The triazolopyrimidine scaffold is highly versatile, with modifications at positions 5, 6, and 7 significantly altering biological and chemical behaviors. Below is a comparative analysis:
Table 1: Key Structural Features and Properties of Selected Triazolopyrimidines
Pharmacological and Agrochemical Relevance
- Herbicidal Activity : 5,7-Disubstituted triazolopyrimidines with sulfonamide groups (e.g., 5-methyl derivatives) exhibit herbicidal activity by targeting acetolactate synthase (ALS), with spatial conformation critical for bioactivity .
- Antimicrobial Potential: Derivatives with aminomethyl or acetylhydrazino groups (e.g., 7-amino-6-methyl) show promise in antimicrobial applications .
Physicochemical Properties
- Molecular Weight and Solubility: Smaller substituents (e.g., methyl, amino) reduce molecular weight (<165 g/mol) but may compromise solubility. The 7-propyl derivative (MW 197.22 g/mol) balances lipophilicity and solubility .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl at position 7) increase electrophilicity, aiding nucleophilic substitution reactions .
Structural Insights from Crystallography
Crystal structures of sulfonamide derivatives reveal that ortho-substituents on aryl groups induce steric hindrance, altering binding affinities to biological targets like ALS .
Biological Activity
7-Propyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This compound exhibits significant potential as a phosphodiesterase (PDE) inhibitor and has been studied for its anticancer properties. This article reviews the biological activity of this compound based on recent research findings.
- Chemical Name : 7-Propyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
- Molecular Formula : C9H13N5O
- CAS Number : 27277-00-5
Phosphodiesterase Inhibition
7-Propyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is identified as a potent inhibitor of phosphodiesterase type 4 (PDE4), with an IC50 value of approximately 35 nM. This inhibition plays a crucial role in modulating cyclic adenosine monophosphate (cAMP) levels in cells, which can affect various physiological processes including inflammation and mood regulation .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance, a structure-activity relationship study revealed that compounds similar to 7-propyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one exhibited varying degrees of antiproliferative activity against several cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| H12 | MGC-803 | 9.47 |
| H12 | HCT-116 | 9.58 |
| H12 | MCF-7 | 13.1 |
The most active compound in the study inhibited the ERK signaling pathway and induced apoptosis in cancer cells .
The mechanism by which 7-propyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one exerts its effects involves:
- Inhibition of PDE4 : This leads to increased levels of cAMP within cells.
- Antiproliferative Effects : Compounds in this class have been shown to inhibit tubulin polymerization and induce cell cycle arrest at the G2/M phase in various cancer cell lines.
Case Studies
Several case studies have reported on the biological activities of triazolopyrimidine derivatives:
- Inhibition of Tumor Growth : A study demonstrated that derivatives effectively inhibited tumor growth in xenograft models by inducing apoptosis and regulating cell cycle-related proteins.
- Impact on Signaling Pathways : Research indicated that these compounds could significantly affect pathways such as ERK and AKT signaling, which are crucial for cancer cell survival and proliferation.
Q & A
Q. Advanced
- Pharmacokinetic profiling (e.g., IV/PO dosing in rodents, LC-MS plasma analysis).
- Tumor xenograft models (e.g., HCT-116 colorectal cancer) with biweekly dosing.
- Toxicology screens (ALT/AST levels, histopathology) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
